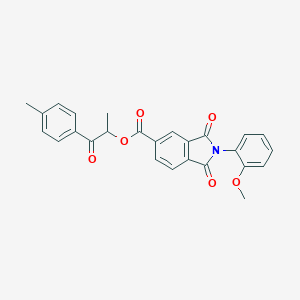
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting the BET proteins, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes. This mechanism of action has been extensively studied, and several studies have reported the specific binding sites of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor on the BET proteins.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to inhibit the production of pro-inflammatory cytokines, leading to the modulation of the immune response. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and to have neuroprotective effects.
実験室実験の利点と制限
The advantages of using N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in lab experiments include its specificity and potency in inhibiting the BET proteins, its broad range of applications in various fields, and its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to fully understand its long-term effects.
将来の方向性
The future directions for the research on N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the development of more potent and specific inhibitors, the identification of new binding sites on the BET proteins, and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound and to identify potential biomarkers for its use in clinical settings.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. The synthesis of this compound has been extensively studied, and several modifications have been reported to improve the yield and purity of the final product.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. In cancer research, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In neurology, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H23BrClN3O2 |
分子量 |
500.8 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-8-7-15(25)12-27-19)21(14-5-4-6-16(26)9-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChIキー |
GOKRAMHFHPNPJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















